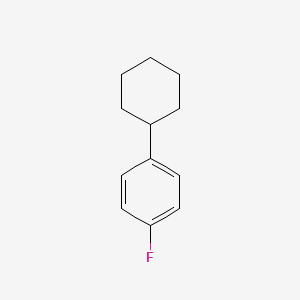

1-Cyclohexyl-4-fluorobenzene

Description

1-Cyclohexyl-4-fluorobenzene (C₁₂H₁₃F) is a fluorinated aromatic compound featuring a cyclohexyl group attached to a fluorobenzene ring. Its synthesis involves an iron-catalyzed cross-coupling reaction between chlorocyclohexane and 4-fluorophenylmagnesium bromide in tetrahydrofuran (THF), yielding the product via a column chromatography purification step (cyclohexane/ethyl acetate 88:1) . The compound's ¹H NMR spectrum in CDCl₃ confirms its structural integrity, with characteristic peaks for the cyclohexyl and fluorophenyl moieties .

Properties

IUPAC Name |

1-cyclohexyl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOIFBJJGFYYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570468 | |

| Record name | 1-Cyclohexyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1717-84-6 | |

| Record name | 1-Cyclohexyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-fluorobenzene can be synthesized through several methods, including:

Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the benzene ring with a cyclohexyl group and a fluorine atom.

Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (such as a halogen) on the benzene ring with a nucleophile.

Industrial Production Methods: Industrial production of 1-Cyclohexyl-4-fluorobenzene may involve large-scale electrophilic or nucleophilic aromatic substitution reactions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-fluorobenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

Reduction: Reduction reactions can convert the compound into cyclohexyl-substituted benzene derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents such as aluminum chloride (AlCl3) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution are commonly employed

Major Products:

Oxidation: Cyclohexyl-substituted benzene ketones or carboxylic acids.

Reduction: Cyclohexyl-substituted benzene derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used

Scientific Research Applications

1-Cyclohexyl-4-fluorobenzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-fluorobenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.

Modulating Enzymatic Activity: Influencing the activity of enzymes involved in various biochemical pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity

Comparison with Similar Compounds

1-Cyclohexyl-4-methylbenzene

- Structure : Replaces the fluorine atom in 1-cyclohexyl-4-fluorobenzene with a methyl group.

- Applications : Likely used in similar synthetic pathways but may exhibit differences in solubility and biological activity due to reduced polarity.

4-Ethoxy-4′-(4-ethylcyclohexyl)-2,3-difluorobiphenyl

- Structure : A biphenyl derivative with ethoxy, ethylcyclohexyl, and difluoro substituents .

- Properties : The ethylcyclohexyl group enhances steric bulk, while the ethoxy and fluorine atoms modulate electronic properties. Such compounds are often explored in liquid crystal displays (LCDs) due to their mesogenic behavior.

- Applications: Potential use in optoelectronic materials, contrasting with 1-cyclohexyl-4-fluorobenzene’s simpler structure, which may limit its mesophase range.

1-(Cyclopropyldifluoromethyl)-4-fluorobenzene

- Structure : Features a cyclopropane ring fused to a difluoromethyl group attached to fluorobenzene (CAS: 1204295-86-2) .

- The difluoromethyl group enhances lipophilicity and metabolic stability compared to the single fluorine in 1-cyclohexyl-4-fluorobenzene.

- Applications : Likely investigated in medicinal chemistry for its unique pharmacokinetic profile.

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile

- Structure : Combines a fluorophenyl group with a ketone and nitrile-functionalized cyclohexane (CAS: 56326-98-8) .

- Properties: The ketone and nitrile groups introduce polarity and hydrogen-bonding capacity, contrasting with the nonpolar cyclohexyl group in 1-cyclohexyl-4-fluorobenzene.

- Applications: Potential intermediate in drug synthesis, particularly for CNS-targeting molecules due to its ability to cross the blood-brain barrier.

1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene

- Structure : A chloro- and fluorophenyl-substituted butane derivative (CAS: 3312-04-7, MW: 280.74) .

- Properties : The chlorine atom and extended alkyl chain increase molecular weight and hydrophobicity. The compound’s stereochemistry may influence biological activity.

- Applications : Could serve as a building block in antiviral or anticancer agents, though its toxicity profile remains uncharacterized.

Key Comparative Insights

Physicochemical Properties

- Lipophilicity : Cyclohexyl and fluorophenyl groups in 1-cyclohexyl-4-fluorobenzene confer moderate logP values, whereas compounds with difluoromethyl () or chloroalkyl () groups exhibit higher hydrophobicity.

- Electronic Effects : Fluorine’s electron-withdrawing nature contrasts with methoxy or methyl groups in analogs, affecting reactivity in further functionalization.

Biological Activity

1-Cyclohexyl-4-fluorobenzene (C12H15F) is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and a fluorine atom. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and interactions within biological systems.

- Molecular Formula : C12H15F

- Molecular Weight : 188.25 g/mol

- Structural Characteristics : The presence of the cyclohexyl group contributes to the hydrophobic properties of the molecule, while the fluorine atom can influence its reactivity and interaction with biological targets.

The biological activity of 1-cyclohexyl-4-fluorobenzene is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Binding to Receptors : The compound may interact with specific receptors on cell membranes or within cells, influencing cellular signaling pathways.

- Modulating Enzymatic Activity : It can affect the activity of enzymes involved in metabolic pathways, potentially altering biochemical processes.

- Altering Gene Expression : By influencing transcription factors or other regulatory proteins, it may affect gene expression related to its biological effects.

Biological Activity Studies

Research has explored the compound's potential in various biological assays, particularly focusing on its cytotoxicity and effects on cellular functions.

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of several fluorinated compounds, 1-cyclohexyl-4-fluorobenzene was tested against various cancer cell lines. The results indicated that it exhibited moderate cytotoxicity, with an IC50 value reflecting its effectiveness in inhibiting cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-Cyclohexyl-4-fluorobenzene | 25 | A549 (Lung Cancer) |

| Another Fluorinated Compound | 15 | A549 (Lung Cancer) |

This suggests that while it has some activity, it may not be as potent as other fluorinated compounds .

Case Study 2: Interaction with Microtubules

Further investigations revealed that 1-cyclohexyl-4-fluorobenzene interacts with microtubule dynamics. The compound was shown to stabilize microtubules at certain concentrations, which is critical for cellular structure and function. This stabilizing effect was characterized by an increase in acetylated α-tubulin levels without affecting total tubulin levels, indicating a selective action on microtubule stabilization .

Safety and Toxicological Profile

The safety profile of 1-cyclohexyl-4-fluorobenzene includes potential hazards associated with fluorinated compounds. Notably, the release of fluoride ions during metabolism can lead to toxicity concerns, such as skeletal fluorosis in long-term exposure scenarios. Therefore, understanding the metabolic pathways and potential toxic metabolites is crucial for assessing its safety in therapeutic applications .

Comparison with Similar Compounds

To contextualize the biological activity of 1-cyclohexyl-4-fluorobenzene, it is useful to compare it with structurally similar compounds:

| Compound | Structure Description | Biological Activity |

|---|---|---|

| Cyclohexylbenzene | Lacks fluorine | Lower reactivity |

| 4-Fluorotoluene | Methyl group instead of cyclohexyl | Different reactivity profile |

| Cyclohexyl-4-methoxybenzene | Methoxy group instead of fluorine | Varies significantly in activity |

These comparisons highlight how substituent variations can significantly impact both chemical behavior and biological activity .

Q & A

Q. How is 1-Cyclohexyl-4-fluorobenzene structurally characterized, and what analytical techniques are critical?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. The NMR spectrum in CDCl₃ (Figure S6) shows distinct signals: cyclohexyl protons as a multiplet (δ 1.2–2.1 ppm), aromatic protons as a doublet (δ 7.0–7.4 ppm), and fluorine coupling splitting patterns . Confirm purity via High-Resolution Mass Spectrometry (HRMS) and infrared (IR) spectroscopy for functional group analysis (C-F stretch ~1250 cm⁻¹) .

Q. What safety protocols should be followed when handling 1-Cyclohexyl-4-fluorobenzene in the laboratory?

- Methodology : Use enclosed systems or local exhaust ventilation to minimize inhalation risks. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Install emergency showers and eyewash stations . Note: Toxicity data for this compound may be limited; assume acute toxicity and handle with caution .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

- Methodology : Discrepancies may arise from solvent effects, temperature, or impurities. Reproduce experiments under standardized conditions (e.g., CDCl₃ at 25°C). Compare with computational predictions (DFT calculations for chemical shifts) . Validate using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

- Methodology : Use Design of Experiments (DoE) to screen variables: catalyst loading (1–5 mol%), solvent polarity, and stoichiometric ratios. For example, a 3:1 molar ratio of aryl halide to boronic acid improves yield. Scale-up requires continuous flow reactors to enhance heat/mass transfer . Monitor decomposition pathways via stability studies under reaction conditions .

Q. How can thermodynamic properties (e.g., enthalpy of formation) be predicted for 1-Cyclohexyl-4-fluorobenzene?

- Methodology : Apply Quantitative Structure-Property Relationship (QSPR) models using software like Gaussian or COSMOtherm. Input molecular descriptors (e.g., molar volume, dipole moment) derived from quantum chemical calculations (DFT/B3LYP/6-31G*) . Validate predictions against experimental DSC data for phase transitions.

Q. In the absence of comprehensive toxicological data, how should researchers assess occupational exposure risks?

- Methodology : Use read-across methods with structurally similar compounds (e.g., 1-Chloro-4-fluorobenzene). Assume potential hazards like respiratory irritation (based on fluorine content) and implement ALARA (As Low As Reasonably Achievable) exposure limits. Conduct in vitro assays (e.g., Ames test for mutagenicity) as preliminary screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.